Hydrogen Bond Acceptor Spatial Orientation
The target compound 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-ol, with oxadiazole attachment at the pyridine 3-position, possesses 4 hydrogen bond acceptor sites (2 from the oxadiazole ring, 1 from the pyridine carbonyl, and 1 from the pyridine nitrogen) as computed by PubChem [1]. In contrast, its positional isomer 5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one (CAS 1239723-27-3) shares the same molecular formula (C10H9N3O2) and identical computed hydrogen bond acceptor count [2], yet the spatial vector of the oxadiazole ring relative to the pyridinone core is altered, which literature on related oxadiazole-pyridine series indicates can lead to differential binding at targets such as POLRMT [3].
| Evidence Dimension | Hydrogen Bond Acceptor Count |
|---|---|
| Target Compound Data | 4 H-bond acceptors |
| Comparator Or Baseline | 5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one (CAS 1239723-27-3): 4 H-bond acceptors |
| Quantified Difference | Identical count; differentiation resides in spatial orientation (3-position vs. 5-position attachment), not count |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2021.05.07) |
Why This Matters
Identical hydrogen bond donor/acceptor counts between positional isomers can mislead procurement decisions; the spatial orientation difference alters molecular recognition, making the 3-position isomer the correct choice for projects targeting specific binding pocket geometries.
- [1] PubChem Compound Summary. 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-ol. CID 135633759. Computed Properties: Hydrogen Bond Acceptor Count = 4. Accessed May 2026. View Source
- [2] PubChem Compound Summary. 5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one. CID 135633646. Accessed May 2026. View Source
- [3] Pretzel Therapeutics, Inc. WO2025096660A1 – Compositions and Inhibitors of POLRMT. WIPO. Published 2024-10-30. Class-level evidence for oxadiazole-pyridine positional isomer activity divergence. View Source
